molecular formula C16H30O4Zn B13406565 Zinc isooctanoate CAS No. 84082-93-9

Zinc isooctanoate

Cat. No.: B13406565
CAS No.: 84082-93-9
M. Wt: 351.8 g/mol
InChI Key: ADJMNWKZSCQHPS-UHFFFAOYSA-L
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Description

Zinc isooctanoate is an organozinc compound that belongs to the category of organic zinc compounds. It is characterized by the presence of hydrocarbons in its molecular formula. This compound is widely used in various industrial applications due to its catalytic properties and its role in accelerating chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc isooctanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with isooctanoic acid. The reaction typically occurs under controlled conditions, often involving heating and stirring to ensure complete reaction. The process can be represented by the following equation:

ZnO+2C8H16O2Zn(C8H15O2)2+H2O\text{ZnO} + 2\text{C}_8\text{H}_{16}\text{O}_2 \rightarrow \text{Zn(C}_8\text{H}_{15}\text{O}_2)_2 + \text{H}_2\text{O} ZnO+2C8​H16​O2​→Zn(C8​H15​O2​)2​+H2​O

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Zinc isooctanoate undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form zinc oxide and isooctanoic acid.

    Reduction: Can be reduced to elemental zinc under specific conditions.

    Substitution: Participates in substitution reactions where the isooctanoate group is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Requires oxygen or air, often at elevated temperatures.

    Reduction: Involves reducing agents such as hydrogen gas or hydrides.

    Substitution: Utilizes various nucleophiles or electrophiles depending on the desired product.

Major Products Formed:

Scientific Research Applications

Zinc isooctanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of zinc isooctanoate involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. This property makes it an effective catalyst in many organic reactions. Additionally, zinc ions can interact with biological molecules, influencing processes such as enzyme activity and cellular signaling .

Comparison with Similar Compounds

  • Zinc naphthenate
  • Dimethyl zinc
  • Lauryl dibutyl zinc

Comparison: Zinc isooctanoate is unique due to its specific hydrocarbon structure, which imparts distinct catalytic properties. Compared to zinc naphthenate, it offers different solubility and reactivity profiles, making it suitable for specific industrial applications. Dimethyl zinc and lauryl dibutyl zinc, while also organozinc compounds, have different molecular structures and thus different reactivity and applications .

Properties

CAS No.

84082-93-9

Molecular Formula

C16H30O4Zn

Molecular Weight

351.8 g/mol

IUPAC Name

zinc;6-methylheptanoate

InChI

InChI=1S/2C8H16O2.Zn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

ADJMNWKZSCQHPS-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Zn+2]

Origin of Product

United States

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